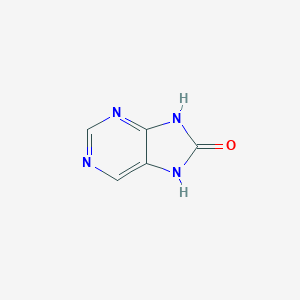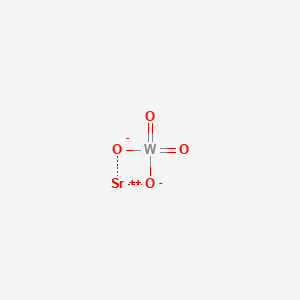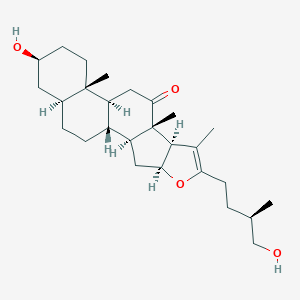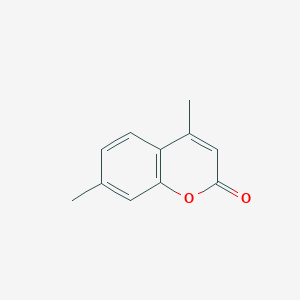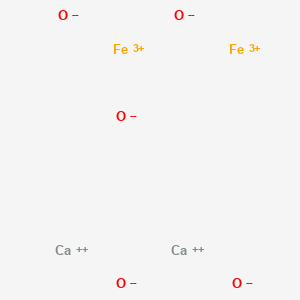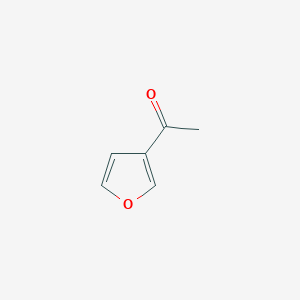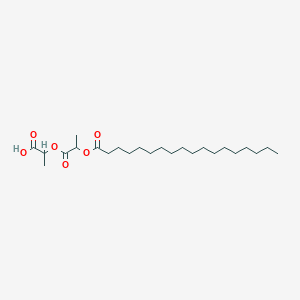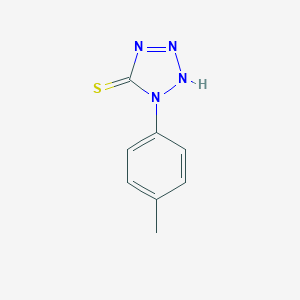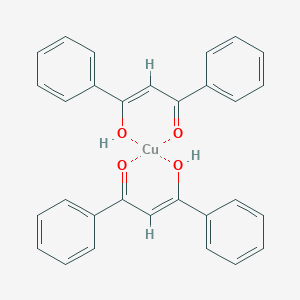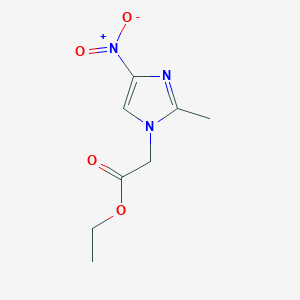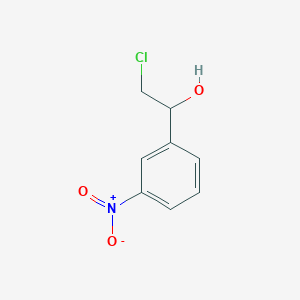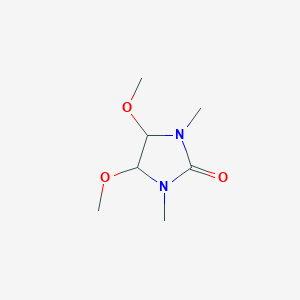
Molybdenum-96
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum-96 (Mo-96) is a radioactive isotope of molybdenum that has become a valuable tool in scientific research. It has a half-life of 2.4 days, which makes it suitable for various applications.
Wirkmechanismus
Molybdenum-96 decays by beta emission, which results in the emission of high-energy electrons. The beta emission causes ionization of the surrounding atoms, which can lead to various chemical and biological effects.
Biochemische Und Physiologische Effekte
Molybdenum-96 does not have any significant biochemical or physiological effects on the body. As a radioactive isotope, it can cause ionization of the surrounding cells, which can lead to DNA damage. However, the short half-life of Molybdenum-96 makes it safe for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
Molybdenum-96 has several advantages for use in lab experiments. It has a short half-life, which allows for rapid experimentation and reduces the amount of radioactive waste generated. Molybdenum-96 is also easy to produce and can be obtained in large quantities. However, Molybdenum-96 has some limitations, including its low specific activity, which can limit its sensitivity in certain applications.
Zukünftige Richtungen
Molybdenum-96 has several potential future directions for research. One area of research is the development of new synthesis methods to produce higher specific activity Molybdenum-96. Another area of research is the development of new applications for Molybdenum-96 in fields such as nanotechnology and biomedicine. Additionally, Molybdenum-96 can be used in combination with other isotopes for multi-modal imaging and therapy.
Conclusion:
In conclusion, Molybdenum-96 is a versatile isotope that has become a valuable tool in scientific research. Its short half-life, ease of production, and low toxicity make it suitable for various applications. Molybdenum-96 has several potential future directions for research, and its continued use is expected to contribute to advancements in various scientific fields.
Synthesemethoden
Molybdenum-96 is produced by neutron activation of natural molybdenum-95 (Mo-95) in a nuclear reactor. The process involves the bombardment of Mo-95 with neutrons, which causes it to capture a neutron and become Molybdenum-96. The resulting product is then separated from the other isotopes of molybdenum using various chemical separation techniques.
Wissenschaftliche Forschungsanwendungen
Molybdenum-96 finds extensive application in various scientific fields, including nuclear medicine, environmental studies, and materials science. In nuclear medicine, it is used as a tracer to study the behavior of various biological processes in the body. Molybdenum-96 is also used for environmental studies to track the movement of metals in soil and water. In materials science, it is used to study the corrosion behavior of metals and alloys.
Eigenschaften
CAS-Nummer |
14274-76-1 |
|---|---|
Produktname |
Molybdenum-96 |
Molekularformel |
Mo |
Molekulargewicht |
95.904675 g/mol |
IUPAC-Name |
molybdenum-96 |
InChI |
InChI=1S/Mo/i1+0 |
InChI-Schlüssel |
ZOKXTWBITQBERF-IGMARMGPSA-N |
Isomerische SMILES |
[96Mo] |
SMILES |
[Mo] |
Kanonische SMILES |
[Mo] |
Synonyme |
96Mo isotope Mo-96 isotope Molybdenum-96 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane](/img/structure/B83659.png)
